molecular formula C19H17NO5 B12084294 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene

2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene

Cat. No.: B12084294
M. Wt: 339.3 g/mol
InChI Key: RIYAUWSWZIVBGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene typically involves nitration reactions where a naphthalene derivative is reacted with nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories through custom synthesis services.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is unique due to its naphthalene core, which provides distinct chemical properties and reactivity compared to its benzene and benzoate analogs. This uniqueness makes it valuable in specific research applications where the naphthalene structure is required .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-nitro-3-(3,4,5-trimethoxyphenyl)naphthalene

InChI

InChI=1S/C19H17NO5/c1-23-17-10-14(11-18(24-2)19(17)25-3)15-8-12-6-4-5-7-13(12)9-16(15)20(21)22/h4-11H,1-3H3

InChI Key

RIYAUWSWZIVBGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3C=C2[N+](=O)[O-]

Origin of Product

United States

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